2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a sulfur-linked triazole core and an N-substituted acetamide moiety. Key structural features include:
- Triazole ring substituents: A 4-amino group and a 5-(m-tolyl) group (meta-methylphenyl) at positions 4 and 5, respectively.
- Acetamide side chain: The sulfur atom connects the triazole to the acetamide group, which is further substituted with a 4-isopropylphenyl group.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)15-7-9-17(10-8-15)22-18(26)12-27-20-24-23-19(25(20)21)16-6-4-5-14(3)11-16/h4-11,13H,12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIRHPUNJSOHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine.
Scientific Research Applications
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key differences in substituents and properties among related compounds:
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a member of the thio-substituted 1,2,4-triazole class, recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features:
- A triazole ring known for its biological activity.
- An acetamide moiety that enhances reactivity.
- Substituents such as m-tolyl and 4-isopropylphenyl , which may influence its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 358.46 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
Antifungal Activity
Triazole derivatives are often noted for their antifungal properties. Research indicates that compounds in this class can inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes.
Antibacterial Properties
Studies have shown that triazole derivatives can exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Effects
Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways and inhibition of specific oncogenic proteins.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or cell division.
- Receptor Modulation : It could interact with specific receptors to modulate signaling pathways relevant to disease processes.
- Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress in target cells, leading to cell death.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
